15-Nonacosanol
Overview
Description
15-Nonacosanol is a long-chain fatty alcohol. It is found in various plants such as Pisum sativum and Pinus wallichiana, and also in brassicas .
Synthesis Analysis
15-Nonacosanol can be synthesized from 1-Bromotetradecane and Ethyl formate . Another study showed that it can be extracted from the cabbage seed weevil, Ceutorhynchus assimilis .
Molecular Structure Analysis
The molecular formula of 15-Nonacosanol is C29H60O . Its average mass is 424.786 Da and its monoisotopic mass is 424.464417 Da .
Physical And Chemical Properties Analysis
15-Nonacosanol has a density of 0.8±0.0 g/cm3, a boiling point of 463.0±0.0 °C at 760 mmHg, and a flash point of 136.5±0.0 °C . It has 1 H bond acceptor, 1 H bond donor, and 27 freely rotating bonds .
Scientific Research Applications
Isotope Applications in Clinical Science
The use of stable isotopes, including 15N, has gained prominence in clinical science due to advancements in mass-spectrometric methods and the availability of stable-isotope-labeled compounds. These isotopes offer significant benefits in patient safety and are pivotal in clinical research. They are used in various diagnostic methods and the study of metabolic pathways involving substances like ammonia, urea, creatinine, uric acid, and for quantitative haematological studies (Halliday & Rennie, 1982).
Policosanol and Its Clinical Significance
Policosanol, primarily derived from sugar cane wax and containing aliphatic alcohols like octacosanol, has shown significant potential in lowering cholesterol levels. Extensive research has been conducted to understand its mechanism of action, safety, and efficacy in clinical pharmacology. Policosanol demonstrates benefits in managing cholesterol levels, inhibiting smooth muscle cell proliferation, and affecting platelet aggregation, showcasing its therapeutic potential in various health conditions (Gouni-Berthold & Berthold, 2002).
Use in Nitrogen Cycling Studies in Agroecosystems
Stable isotopes, including 15N, play a crucial role in agroecosystem studies, helping in tracing nitrogen sources and understanding its cycle. Research has employed 15N-depleted fertilizers to differentiate the uptake of fertilizer nitrogen from the mobilization of nitrogen in storage tissues in various crops. This is critical for improving the efficiency of nitrogen use in agroecosystems and for understanding the dynamics of nitrogen in the soil-plant system (Chalk, 2018).
15N Use in Environmental Studies
The use of 15N isotopes has become increasingly prominent in environmental research, particularly in ecosystem studies. These isotopes aid in understanding the nitrogen cycle and its impact on environmental health. The versatility of these isotopes in tracking nitrogen sources and understanding their ecological implications is evident in various research areas, including soil organic carbon studies and the examination of vegetation degradation patterns (Faust, 1993).
Role in Biogenic Nitrogen Studies in Soils
Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly 15N NMR, has been instrumental in understanding the fate of biogenic nitrogen in soils. This technique has provided insights into the formation of humified organic nitrogen from biogenic precursors, aiding in the analysis of peptide-like structures and the survival of these compounds during pedogenesis (Knicker, 2000).
Safety And Hazards
properties
IUPAC Name |
nonacosan-15-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENDAPSPCLAHAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317297 | |
Record name | 15-Nonacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 15-Nonacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
15-Nonacosanol | |
CAS RN |
2764-81-0 | |
Record name | 15-Nonacosanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15-Nonacosanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-Nonacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83.1 - 83.8 °C | |
Record name | 15-Nonacosanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.